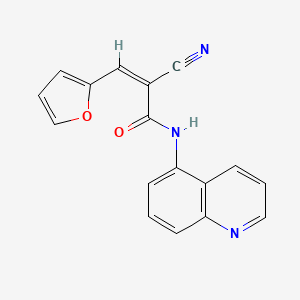

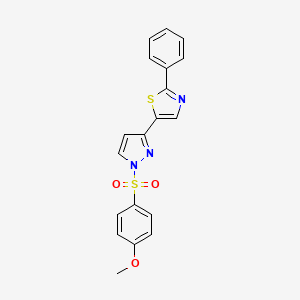

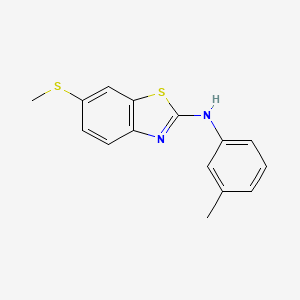

![molecular formula C21H21N3O3S B2664178 Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1797213-34-3](/img/structure/B2664178.png)

Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación

Thiazole-aminopiperidine Hybrid Analogs

A study by Jeankumar et al. (2013) developed ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, a series designed through molecular hybridization. These compounds were evaluated for their activity against Mycobacterium tuberculosis and showed promising results, with one compound exhibiting significant inhibition of the bacteria and DNA gyrase, and possessing low cytotoxicity.

Synthesis of Tetrahydrobenzo[b]thiophene Derivatives

Research by Abdalha et al. (2011) focused on creating derivatives of tetrahydrobenzo[b]thiophene. These derivatives were synthesized through reactions with primary amines like benzylamine and piperidine. The resulting compounds showed potential for further medicinal chemistry applications.

Disposition and Metabolism of SB-649868

The study by Renzulli et al. (2011) involved SB-649868, an orexin receptor antagonist with a similar structure. This research provided insights into the compound's metabolism and excretion, emphasizing its potential in treating insomnia.

Anti-Bacterial Study of N-Substituted Derivatives

In research by Khalid et al. (2016), N-substituted derivatives of a similar piperidine-based compound were synthesized and tested against various bacteria. The compounds showed moderate to significant antibacterial activity, highlighting their potential in antimicrobial applications.

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) Sugimoto et al. (1990) synthesized piperidine derivatives for their anti-acetylcholinesterase activity. This research is relevant to neurodegenerative diseases like Alzheimer's, where such inhibitors can play a therapeutic role.

Synthesis for Mycobacterium Tuberculosis Inhibition

Samala et al. (2013) Samala et al. (2013) synthesized pyrazolo[4,3-c]pyridine derivatives from piperidin-4-one, showing inhibition of Mycobacterium tuberculosis. Their study indicates the role of such compounds in treating tuberculosis.

Inhibitors of Factor Xa and Platelet Aggregation

A study by de Candia et al. (2009) synthesized benzyloxy anilides of nipecotic and isonipecotic acids, showing inhibition of factor Xa and platelet aggregation. This research signifies the compound's potential in developing antithrombotic drugs.

Propiedades

IUPAC Name |

phenyl 4-[(1,3-benzothiazole-6-carbonylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c25-20(16-6-7-18-19(12-16)28-14-23-18)22-13-15-8-10-24(11-9-15)21(26)27-17-4-2-1-3-5-17/h1-7,12,14-15H,8-11,13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQYTCIIANYVAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)N=CS3)C(=O)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

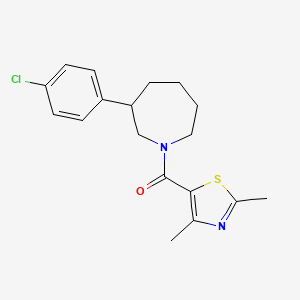

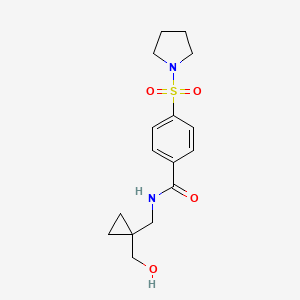

![2-[2-[2-[[3-(Trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2664096.png)

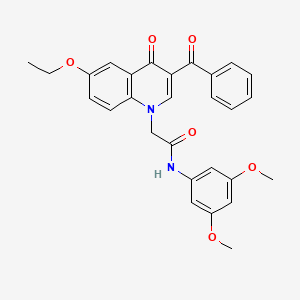

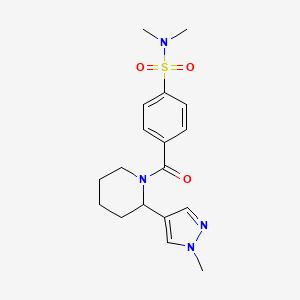

![4-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2664097.png)

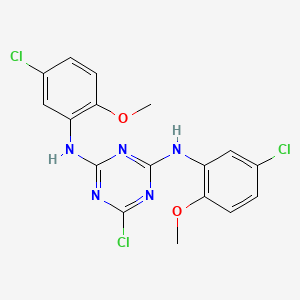

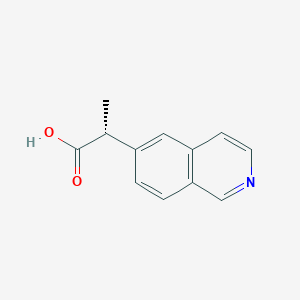

![4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2664098.png)

![N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664100.png)

![1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2664102.png)